
5-Diazo-1,4-diiodocyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Diazo-1,4-diiodocyclopenta-1,3-diene is a chemical compound with a unique structure characterized by the presence of diazo and diiodo groups attached to a cyclopentadiene ring
Preparation Methods
The synthesis of 5-Diazo-1,4-diiodocyclopenta-1,3-diene typically involves the diazotization of 1,4-diiodocyclopenta-1,3-diene. The reaction conditions often require the use of a strong acid, such as hydrochloric acid, and a nitrite source, such as sodium nitrite. The reaction is carried out at low temperatures to ensure the stability of the diazo compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-Diazo-1,4-diiodocyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The diiodo groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Diazo-1,4-diiodocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Diazo-1,4-diiodocyclopenta-1,3-diene involves the reactivity of the diazo group, which can participate in various chemical reactions, such as cycloadditions and insertions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar compounds to 5-Diazo-1,4-diiodocyclopenta-1,3-diene include:
5-Diazo-1,3-cyclopentadiene: Lacks the diiodo groups but has similar reactivity due to the diazo group.
1,4-Diiodocyclopenta-1,3-diene: Lacks the diazo group but shares the diiodo functionality
Properties
CAS No. |
64934-21-0 |
|---|---|
Molecular Formula |
C5H2I2N2 |
Molecular Weight |
343.89 g/mol |
IUPAC Name |
5-diazo-1,4-diiodocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H2I2N2/c6-3-1-2-4(7)5(3)9-8/h1-2H |
InChI Key |
BXYWCLRLJWHANC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=[N+]=[N-])C(=C1)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


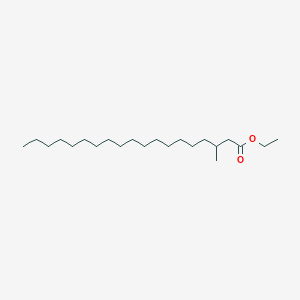

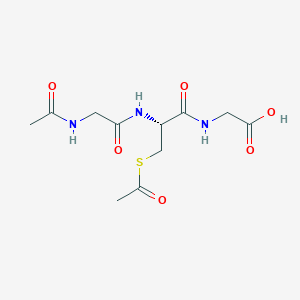


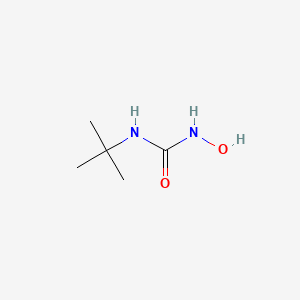
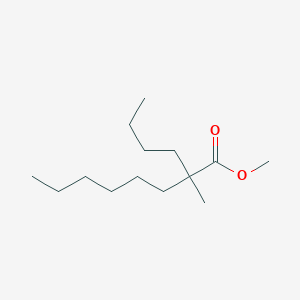

![3-(2-Methyl-1,3-dithian-2-yl)-3-[(trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14499810.png)
![1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14499816.png)
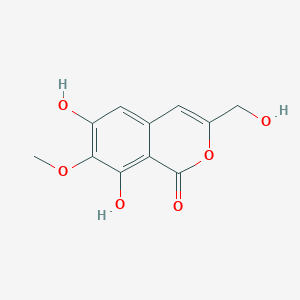
![(E)-1-Phenyl-N-{1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl}methanimine](/img/structure/B14499844.png)

![1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane](/img/structure/B14499850.png)
